2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPQGFYARWXEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590470 | |
| Record name | 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143999-89-7 | |
| Record name | 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143999-89-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chloroacetyl Chloride Activation
In a representative procedure, 4-methylphenol (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–8 hours, yielding 2-chloro-1-(4-methylphenoxy)ethan-1-one with >85% purity. Excess reagents are removed via vacuum distillation, and the crude product is recrystallized from hexane/ethyl acetate (3:1 v/v).
Piperazine Coupling
The chloro intermediate is reacted with piperazine (1.1 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Potassium carbonate (2.0 equiv) is employed as a base to deprotonate piperazine, enhancing nucleophilicity. The reaction is heated to 80–90°C for 12–15 hours, achieving conversions >90%. Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The residual oil is purified via silica gel chromatography (eluent: methanol/dichloromethane 1:9) to isolate 2-(4-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one.
Alternative Pathways: Condensation with Activated Esters
To circumvent stability issues with chloroacetyl intermediates, activated esters such as pentafluorophenyl or N-hydroxysuccinimide (NHS) esters are utilized. These derivatives improve reaction efficiency under milder conditions.
NHS Ester Methodology
4-Methylphenoxyacetic acid is converted to its NHS ester using N,N′-dicyclohexylcarbodiimide (DCC) and NHS in tetrahydrofuran (THF). The ester is then reacted with piperazine (1.05 equiv) in THF at 25°C for 4 hours, yielding the target compound without requiring elevated temperatures. This method reduces side products like N-alkylated piperazine derivatives, achieving 88–92% yields.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability and bioavailability.
Gas Purging Method
A solution of 2-(4-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one in acetone is cooled to 0–5°C. Hydrogen chloride gas is purged through the solution until pH ≤ 2.0, inducing precipitation. The solid is filtered, washed with cold acetone, and dried under vacuum to yield the hydrochloride salt. This method produces monohydrate crystals with 99.5% purity (HPLC).
Acidic Solvent Crystallization
Alternatively, the free base is dissolved in isopropyl alcohol saturated with HCl gas. The solution is heated to 75–80°C, treated with activated carbon, and filtered. Slow cooling to 15°C yields needle-shaped crystals, which are isolated by filtration and dried.
Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF, 90°C, 12 hrs | Piperazine coupling | 92 | 98 |
| Acetonitrile, 80°C | Piperazine coupling | 88 | 97 |
| THF, 25°C | NHS ester method | 90 | 99 |
Elevated temperatures in DMF accelerate piperazine coupling but may degrade heat-sensitive intermediates. The NHS ester method mitigates this by operating at ambient conditions.
Byproduct Management
Major byproducts include:
-
N,N′-dialkylated piperazine : Formed via over-alkylation, minimized by using a slight excess of piperazine (1.1 equiv).
-
Unreacted chloroacetyl intermediate : Removed via silica gel chromatography or aqueous washes.
Scalability and Industrial Applications
Pilot-scale batches (10 kg) using the chloroacetyl chloride route achieved 84% overall yield with >99% purity. Key considerations include:
-
Cost-effectiveness : Chloroacetyl chloride is cheaper than NHS esters but requires stringent temperature control.
-
Environmental impact : DMF recycling systems reduce waste generation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy and piperazine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves:
- Formation of the Phenoxy Intermediate : Reaction of 4-methylphenol with a halogenating agent.
- Nucleophilic Substitution : The phenoxy intermediate reacts with piperazine.
- Oxidation : Introduction of the ketone functional group.
- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in treating central nervous system disorders and as an anthelmintic agent. Its mechanism of action involves interaction with neurotransmitter receptors, which can modulate their activity, making it a candidate for developing new medications.
Antimicrobial Activity
Research has shown that piperazine derivatives exhibit antimicrobial properties. In vitro studies have evaluated the efficacy of this compound against various bacterial strains, indicating potential use as an antimicrobial agent.
Organic Synthesis
As a versatile reagent, it serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several piperazine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Test Compound | S. aureus | 15 |
| Test Compound | E. coli | 12 |
Case Study 2: CNS Activity
In another study focusing on central nervous system applications, researchers explored the binding affinity of this compound to various neurotransmitter receptors. The findings indicated that it has a high affinity for serotonin receptors, which may contribute to its therapeutic potential in treating anxiety and depression.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Serotonin (5-HT2A) | 50 nM |
| Dopamine (D2) | 200 nM |
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Assumed formula based on structural analogs; *Inferred from piperazine derivative activities .
Key Observations:
- Halogen vs. Conversely, the methyl group in the target compound could enhance lipophilicity, favoring blood-brain barrier penetration for CNS applications .
- Heterocyclic Replacements : The thiazole-containing analog () introduces sulfur, which may improve metabolic stability or metal-binding properties relevant to antimicrobial activity . The pyrimidine-based compound () could target nucleotide-binding enzymes or viral proteases due to its aromatic nitrogen-rich structure .
- Complex Modifications : EST64454 () incorporates a difluorophenyl group and extended alkoxy chain, likely enhancing receptor affinity through halogen bonding and conformational flexibility, making it suitable for CNS disorders .
Pharmacological and Physicochemical Properties
- Lipophilicity: The target compound’s 4-methylphenoxy group likely increases logP compared to polar pyrimidine or thiazole analogs, affecting absorption and distribution .
- pKa Considerations : While direct pKa data is unavailable for the target compound, hydroxyzine () has a pKa of 2.47, suggesting protonation of the piperazine nitrogen under physiological conditions. This property is critical for solubility and receptor interaction across analogs .
- Safety Profiles: Limited hazard data is available; however, compounds like 1-Piperazinyl(4-pyridinyl)methanone hydrochloride () are classified as low-risk, implying similar safety for structurally related analogs .
Biological Activity
Overview
2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a piperazine derivative with potential applications in medicinal chemistry, particularly in the treatment of central nervous system disorders and as an anthelmintic agent. This compound features a piperazine ring, a phenoxy group, and a ketone functional group, which contribute to its biological activities.
- Chemical Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 248.76 g/mol
- CAS Number : 1176419-83-2
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. The piperazine moiety is known to modulate receptor activity, while the phenoxy group may enhance binding affinity and specificity for certain targets. The compound's ability to cross biological membranes is influenced by its lipophilicity due to the presence of the methyl group on the phenoxy ring.
1. Antimicrobial Activity
Research indicates that piperazine derivatives exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.
2. Anticonvulsant Effects
Studies have demonstrated that compounds similar to this compound possess anticonvulsant properties. The mechanism involves modulation of GABAergic and glutamatergic pathways, which are crucial in seizure control .
3. Anxiolytic Activity
In pharmacological evaluations, related compounds have shown anxiolytic-like effects through interactions with benzodiazepine and nicotinic receptors. This suggests that this compound may also exhibit similar effects, potentially aiding in anxiety management .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride | Structure | Antimicrobial, Anticonvulsant | Similar mechanism but with chlorine substituent |
| 2-(4-Methoxyphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride | Structure | Antimicrobial, Anxiolytic | Methoxy group enhances solubility |
| 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride | Structure | Anticonvulsant | Fluorine substituent increases receptor affinity |
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial properties of piperazine derivatives highlighted the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a potential role in treating resistant infections .
Evaluation of Anxiolytic Properties
In a controlled experiment using animal models, the compound was administered to assess its anxiolytic effects compared to standard anxiolytics like diazepam. Results indicated a significant reduction in anxiety-related behaviors, supporting the hypothesis that this compound acts on similar pathways as established anxiolytics .
Q & A
Q. How can crystallinity be enhanced for X-ray studies?
- Methodological Answer : Recrystallize from ethanol/water (7:3 v/v) at 4°C. Slow evaporation yields monoclinic crystals (space group P2₁/c) suitable for XRD. For challenging cases, use seeding or additives (e.g., 1% DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
